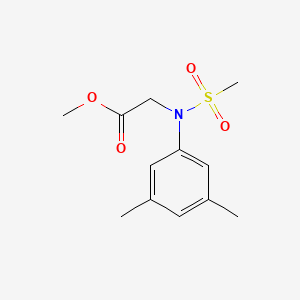

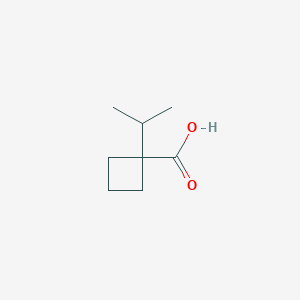

Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycinate, also known as MG-132, is a proteasome inhibitor that has been extensively studied for its potential use in cancer therapy. It was first synthesized in the late 1990s and has since been a subject of research in the fields of biochemistry, pharmacology, and oncology.

Wissenschaftliche Forschungsanwendungen

Methylation Techniques in Glycoprotein and Glycolipid Analysis

Methylation techniques are critical in the structural analysis of glycoproteins and glycolipids, providing insights into their chemical structures. These techniques facilitate the identification of various kinds of acyl residue, enhancing our understanding of complex carbohydrates and their roles in biological processes. Methylation reactions, particularly those catalyzed by methylsulfinyl carbanion in dimethyl sulfoxide (DMSO), have been utilized to permethylate complex carbohydrates efficiently, shedding light on the specificities of hormones, immunity, biological transport, and pathological phenomena (Hakomori, 1964).

Organic Synthesis and Analytical Chemistry

In analytical chemistry, methylation reactions have been employed to enhance the thermal stability of compounds for gas chromatography analysis. For instance, methylation of sulfonylurea herbicides facilitates their analysis by overcoming their thermal instability (Klaffenbach, Holland, & Lauren, 1993). Additionally, dimethyl sulfoxide (DMSO) serves not only as a solvent but also as a synthon in organic chemistry, participating in various synthetic transformations and acting as a building block in the creation of new compounds. This highlights its dual role as both a reagent and a reactant in facilitating diverse chemical reactions (Jones-Mensah, Karki, & Magolan, 2016).

Material Science and Polymer Chemistry

In material science, the synthesis of aromatic poly(ether ketone)s with pendant methyl groups and sulfone linkages has been reported, where these polymers exhibit high thermal stability and excellent solubility in common solvents. Such properties make them suitable for applications requiring high-performance materials with outstanding mechanical and thermal characteristics (Sheng et al., 2008).

Environmental Research

Methylation techniques also play a crucial role in environmental research, particularly in the study of volatile organosulfur compounds such as dimethyl sulfide (DMS). The oxidation of DMS in the atmosphere is a complex process that leads to the formation of various sulfur-containing compounds, which have implications for atmospheric chemistry and potentially climate regulation through cloud formation (Mardyukov & Schreiner, 2018).

Eigenschaften

IUPAC Name |

methyl 2-(3,5-dimethyl-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-5-10(2)7-11(6-9)13(18(4,15)16)8-12(14)17-3/h5-7H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZMRNSCBACKQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(CC(=O)OC)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

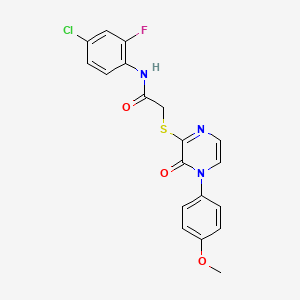

![(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2729002.png)

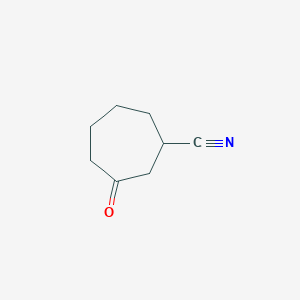

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde](/img/structure/B2729006.png)

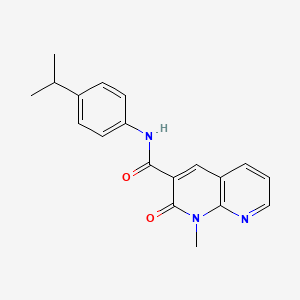

![2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride](/img/structure/B2729007.png)

![N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2729011.png)

![4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol](/img/structure/B2729012.png)

![(Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2729014.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2729017.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2729022.png)